6-(4-Chlorophenyl)-2-oxopiperidine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Chlorophenyl)-2-oxopiperidine-3-carbonitrile is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a 4-chlorophenyl group attached to the piperidine ring, along with a carbonitrile and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-2-oxopiperidine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with piperidine in the presence of a suitable catalyst to form the intermediate 4-chlorophenylpiperidine. This intermediate is then subjected to further reactions to introduce the carbonitrile and ketone functionalities.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-2-oxopiperidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(4-Chlorophenyl)-2-oxopiperidine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways or diseases.
Industry: It can be used in the production of specialty chemicals or as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-2-oxopiperidine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The presence of the 4-chlorophenyl group and the carbonitrile functionality may allow the compound to bind to specific sites, modulating the activity of the target. This can lead to various biological effects, depending on the nature of the target and the pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-(4-Bromophenyl)-2-oxopiperidine-3-carbonitrile: Similar structure but with a bromine atom instead of chlorine.
6-(4-Methylphenyl)-2-oxopiperidine-3-carbonitrile: Similar structure but with a methyl group instead of chlorine.
6-(4-Fluorophenyl)-2-oxopiperidine-3-carbonitrile: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
6-(4-Chlorophenyl)-2-oxopiperidine-3-carbonitrile is unique due to the presence of the 4-chlorophenyl group, which can influence its reactivity and interactions with biological targets. The combination of the carbonitrile and ketone functionalities also provides versatility in chemical reactions, making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C12H11ClN2O |
---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-2-oxopiperidine-3-carbonitrile |
InChI |
InChI=1S/C12H11ClN2O/c13-10-4-1-8(2-5-10)11-6-3-9(7-14)12(16)15-11/h1-2,4-5,9,11H,3,6H2,(H,15,16) |
InChI Key |
HREBRJBIDJGGBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC(=O)C1C#N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.